1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one
Description
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one (molecular formula: C₁₀H₈ClF₃O; molar mass: 236.62 g/mol) is a halogenated ketone featuring a trifluoromethylphenyl group and a chlorine atom at the α-position of the carbonyl group. It serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in nucleophilic substitution and reduction reactions . Its structural uniqueness arises from the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at the carbonyl carbon, and the chlorine substituent, which influences steric and electronic properties . Predicted physical properties include a density of 1.304 g/cm³ and a boiling point of 254.1°C .
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c11-6-9(15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2 |
InChI Key |
KUKOOJKYHOJGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The carbonyl group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared below with derivatives differing in substituents or halogen placement:
Physical and Chemical Properties
- Reactivity: The chlorine atom in this compound acts as a superior leaving group compared to non-halogenated analogues (e.g., 1-(4-(trifluoromethyl)phenyl)propan-2-one), facilitating nucleophilic substitutions .
- Stability : Fluorinated analogues (e.g., 1-fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one) exhibit higher thermal stability due to fluorine’s strong C-F bonds, whereas the chloro derivative may undergo faster hydrolysis .
- Synthetic Challenges: Unlike brominated counterparts (e.g., 1-bromo-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one), the chloro derivative requires milder conditions for substitution, as seen in unsuccessful bromo-ketone syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
